
5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the benzyloxy group and the phenyl ring in the structure of this compound contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-(benzyloxy)benzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, such as molecular sieves, and green chemistry techniques, such as sonication, can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Benzyloxy group oxidation yields benzoic acid derivatives.
Reduction: Reduction of the oxadiazole ring can produce amine derivatives.
Substitution: Electrophilic aromatic substitution results in nitro or halogenated derivatives.
科学的研究の応用
5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its anticancer activity, particularly as an EGFR kinase inhibitor.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit EGFR kinase, which plays a crucial role in cell proliferation and survival . The compound binds to the ATP-binding site of the kinase, thereby preventing its activation and subsequent signaling pathways involved in cancer cell growth.
類似化合物との比較
Similar Compounds
- 5-(4-(Benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione
- 3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazole
Uniqueness
5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine is unique due to the specific positioning of the benzyloxy group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other oxadiazole derivatives and contributes to its specific applications in medicinal chemistry and material science .
特性
分子式 |
C15H13N3O2 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
5-(3-phenylmethoxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H13N3O2/c16-15-18-17-14(20-15)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,16,18) |
InChIキー |
GNBFECRDNAAVLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NN=C(O3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


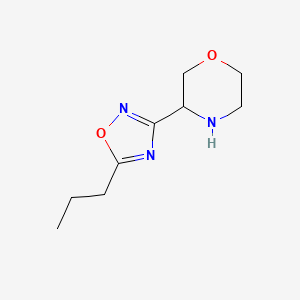
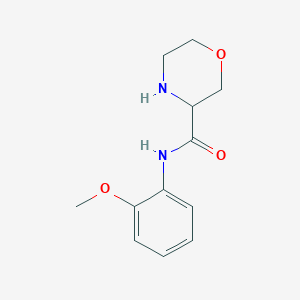
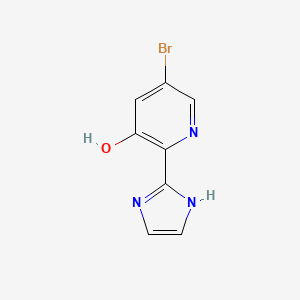


![3-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11778823.png)

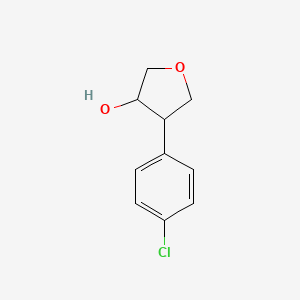
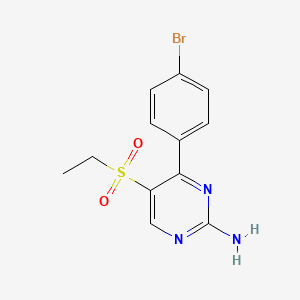
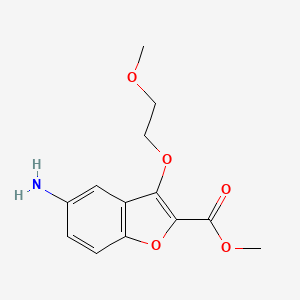
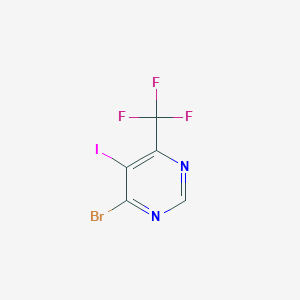
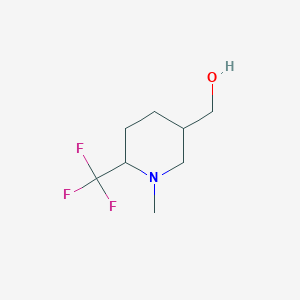
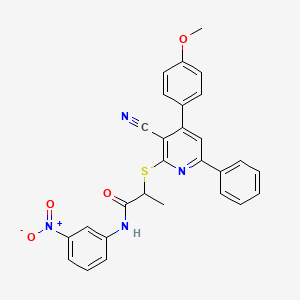
![2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole](/img/structure/B11778856.png)
